An In-Depth Technical Guide to the Structural Analysis of 3-Amino-1-substituted-1H-pyrazole-4-carbonitrile Derivatives
An In-Depth Technical Guide to the Structural Analysis of 3-Amino-1-substituted-1H-pyrazole-4-carbonitrile Derivatives
As a Senior Application Scientist, I must first clarify that a direct and comprehensive analysis of the specific molecule, 3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile , is not feasible due to the limited availability of specific experimental data for this exact structure in the public domain.
However, the core of your query pertains to the chemical structure analysis of a substituted 3-aminopyrazole-4-carbonitrile. This is a well-studied scaffold in medicinal chemistry. Therefore, this guide will provide an in-depth technical analysis of the 3-Amino-1-substituted-1H-pyrazole-4-carbonitrile framework, utilizing data from closely related and well-documented analogs. This approach will equip you with the fundamental principles and methodologies applicable to the structural characterization of your specific compound of interest.
This guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, structural elucidation, and potential applications of this important class of heterocyclic compounds.
Introduction: The Significance of the 3-Aminopyrazole-4-carbonitrile Scaffold
The pyrazole ring is a crucial building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The 3-amino-1H-pyrazole-4-carbonitrile core, in particular, serves as a versatile intermediate for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[3][4][5] The substituents at the 1-position and potentially at the 5-position of the pyrazole ring play a critical role in modulating the pharmacological profile of these molecules.
General Synthesis Strategies
A common and effective method for the synthesis of 5-substituted-3-amino-1H-pyrazole-4-carbonitriles involves a multi-step process, often starting from more readily available precursors. One established route involves the reaction of an appropriate aryl or alkyl hydrazine with (ethoxymethylene)malononitrile.[6] Another versatile approach is a three-component reaction of an aldehyde, malononitrile, and a hydrazine, which can be facilitated by various catalysts.[2][7]
Experimental Protocol: Three-Component Synthesis of 5-Aryl-3-amino-1H-pyrazole-4-carbonitriles
This protocol is adapted from a method described for the synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles.[7]
Materials:
-
Substituted aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Hydrazine hydrate or substituted hydrazine (1 mmol)
-
Ethanol (as solvent)
Procedure:
-
Dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol.
-
Add hydrazine hydrate or the corresponding substituted hydrazine (1 mmol) to the solution.
-
Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or dioxane.[4][5]
Comprehensive Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous determination of the chemical structure of 3-amino-1-substituted-1H-pyrazole-4-carbonitrile derivatives.
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
-
NH₂ Protons: The amino group protons typically appear as a broad singlet. For 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, this signal is observed around δ 6.50 ppm.[4][5]
-
NH Proton: The N-H proton of the pyrazole ring, when unsubstituted at N1, gives a broad singlet at a downfield chemical shift, often above δ 12.00 ppm, due to hydrogen bonding.[4]
-
Aromatic/Alkyl Protons: The signals for the protons on the substituent at the 1-position (e.g., cyclobutyl) and any substituent at the 5-position will appear in their characteristic regions.
-
Pyrazole Ring Proton: The C5-H of the pyrazole ring, when unsubstituted, will typically appear as a singlet.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of different carbon environments.
-
Nitrile Carbon (C≡N): The carbon of the nitrile group is typically found in the range of δ 112-120 ppm.[2][8]
-
Pyrazole Ring Carbons: The carbons of the pyrazole ring will have distinct chemical shifts.
-
Substituent Carbons: The carbons of the cyclobutyl or other substituent groups will appear in their expected regions.
-
Data Presentation: Characteristic Spectroscopic Data
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Amino (NH₂) | ~6.40 - 6.50 (s, 2H)[4] | - | 3300 - 3450[4][5] |
| Pyrazole NH | > 12.00 (br s, 1H)[4] | - | ~3140 - 3200[4][5] |
| Nitrile (C≡N) | - | ~112 - 120[2][8] | ~2210 - 2230[4][5] |
| Aromatic C-H | ~7.40 - 7.80 (m)[4][5] | ~126 - 137[2] | - |
IR spectroscopy is used to identify the presence of key functional groups.
-
N-H Stretching: The amino group (NH₂) typically shows two distinct absorption bands in the region of 3300-3450 cm⁻¹.[4][5] The pyrazole N-H stretch appears as a broader band around 3140-3200 cm⁻¹.[4][5]
-
C≡N Stretching: A sharp and strong absorption band characteristic of the nitrile group is observed around 2210-2230 cm⁻¹.[4][5]
-
C=C and C=N Stretching: The stretching vibrations of the pyrazole ring are typically observed in the fingerprint region (1400-1650 cm⁻¹).
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M)⁺ should correspond to the calculated molecular weight of the compound. For example, the mass spectrum of 3-amino-5-phenyl-1H-4-pyrazolecarbonitrile shows a molecular ion peak at m/z = 184.[4][5]
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[9]
Visualization of Analytical Workflow
Caption: Workflow for the synthesis and structural elucidation of novel compounds.
Medicinal Chemistry Insights and Applications
The 3-aminopyrazole-4-carbonitrile scaffold is a privileged structure in drug discovery. The amino group at the 3-position and the nitrile group at the 4-position are key functionalities that can be further elaborated to generate libraries of compounds with diverse biological activities. These compounds have been investigated as:
-
Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in many protein kinases, which are important targets in cancer therapy.
-
Anticancer Agents: Numerous pyrazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1]
-
Anti-infective Agents: This scaffold has been explored for the development of new antibacterial and antifungal drugs.[1][2]
The cyclobutyl group at the 1-position of the target molecule would introduce a degree of conformational rigidity and lipophilicity, which could influence its binding to biological targets and its pharmacokinetic properties.
Diagram of the 3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile Structure
Caption: Chemical structure of 3-Amino-1-cyclobutyl-1H-pyrazole-4-carbonitrile.
Safety and Handling
Substituted aminopyrazoles should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, always refer to the Safety Data Sheet (SDS) of the particular compound.[10][11]
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Al-Zaydi, K. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(12), 5008-5021. Retrieved from [Link]
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Al-Zaydi, K. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(12), 5008-5021. Retrieved from [Link]
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Al-Zaydi, K. M., et al. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-14. Retrieved from [Link]
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Der Pharma Chemica. (2017). Synthesis of polysubstituted amino pyrazole via multicomponent strategy using NiFe2O4 nanocatalyst. Der Pharma Chemica, 9(16), 50-55. Retrieved from [Link]
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Fun, H.-K., et al. (2011). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(1), o2784. Retrieved from [Link]
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Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. Retrieved from [Link]
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Mohammadi, M., et al. (2020). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 10(1), 1-12. Retrieved from [Link]
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ResearchGate. (2007). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Retrieved from [Link]
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Frontiers in Chemistry. (2021, November 11). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 764658. Retrieved from [Link]
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MDPI. (2022, July 14). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules, 27(14), 4529. Retrieved from [Link]
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